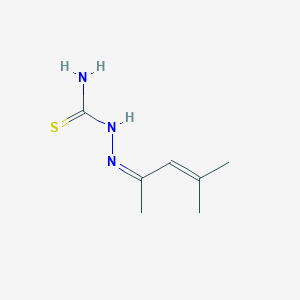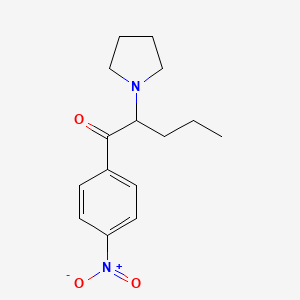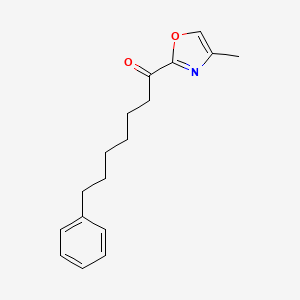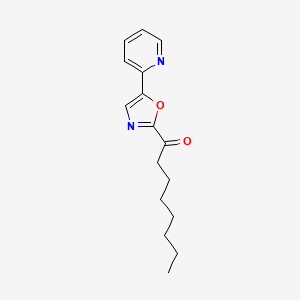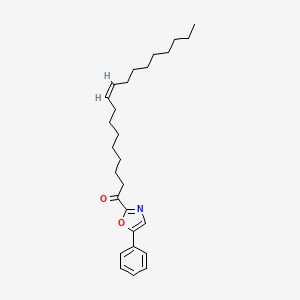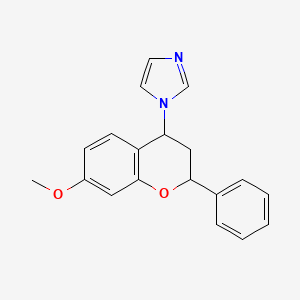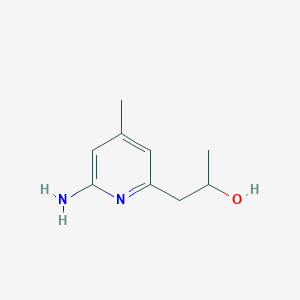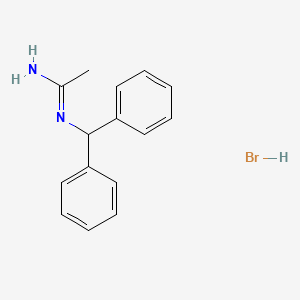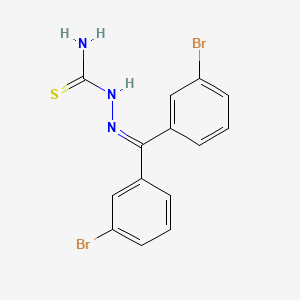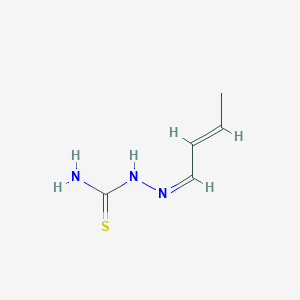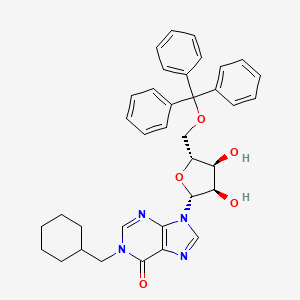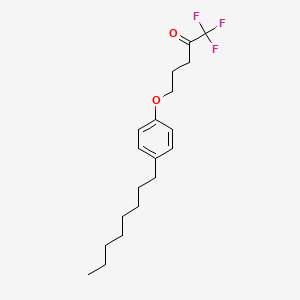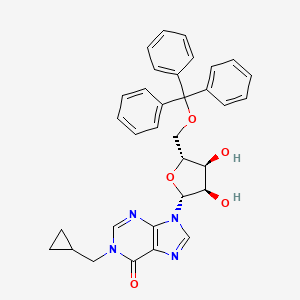
1-(cyclopropyl)methyl-5''-O-tritylinosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopropyl)methyl-5’-O-tritylinosine is a chemical compound with the molecular formula C33H32N4O5. It is a derivative of inosine, where the inosine molecule is modified by the addition of a cyclopropylmethyl group at the 1-position and a trityl group at the 5’-O position.
Méthodes De Préparation
The synthesis of 1-(cyclopropyl)methyl-5’-O-tritylinosine involves several steps. One common method includes the protection of the inosine molecule followed by the introduction of the cyclopropylmethyl group. The trityl group is then added to the 5’-O position. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-(Cyclopropyl)methyl-5’-O-tritylinosine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl group, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-(Cyclopropyl)methyl-5’-O-tritylinosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the inhibition of specific enzymes like thymidine phosphorylase.
Mécanisme D'action
The mechanism of action of 1-(cyclopropyl)methyl-5’-O-tritylinosine involves its interaction with specific molecular targets. For example, it acts as an allosteric inhibitor of thymidine phosphorylase, an enzyme involved in nucleotide metabolism. By binding to the enzyme, it prevents the conversion of thymidine to thymine, thereby inhibiting angiogenesis and reducing endothelial cell migration .
Comparaison Avec Des Composés Similaires
1-(Cyclopropyl)methyl-5’-O-tritylinosine can be compared with other similar compounds, such as:
5’-O-tritylinosine: Lacks the cyclopropylmethyl group but retains the trityl group at the 5’-O position.
Cyclopropylmethylinosine: Similar structure but without the trityl group.
Tritylinosine: Contains only the trityl group without the cyclopropylmethyl modification.
The uniqueness of 1-(cyclopropyl)methyl-5’-O-tritylinosine lies in its dual modification, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C33H32N4O5 |
|---|---|
Poids moléculaire |
564.6 g/mol |
Nom IUPAC |
1-(cyclopropylmethyl)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]purin-6-one |
InChI |
InChI=1S/C33H32N4O5/c38-28-26(42-32(29(28)39)37-21-34-27-30(37)35-20-36(31(27)40)18-22-16-17-22)19-41-33(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-15,20-22,26,28-29,32,38-39H,16-19H2/t26-,28-,29-,32-/m1/s1 |
Clé InChI |
UTXUWUTZGDAURC-DWCTZGTLSA-N |
SMILES isomérique |
C1CC1CN2C=NC3=C(C2=O)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)O)O |
SMILES canonique |
C1CC1CN2C=NC3=C(C2=O)N=CN3C4C(C(C(O4)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




